![molecular formula C19H15N5 B5666075 11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5666075.png)

11-(2-methyl-1H-imidazol-1-yl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is part of the benzimidazole condensed ring system family, known for their significant biological activities and diverse chemical properties. Benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, have been extensively studied for their potential applications in medicinal chemistry, particularly due to their antimicrobial and antineoplastic activities.

Synthesis Analysis

The synthesis of benzimidazole condensed ring systems, including pyrido[1,2-a]benzimidazole derivatives, typically involves the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or β-aminocrotonate in the presence of ammonium acetate. This process yields a variety of tricyclic compounds, which can further undergo Vilsmeier-Haack formylation, chlorination, and other modifications to introduce various substituents into the ring system, enhancing the compound's biological activity (Rida et al., 1988).

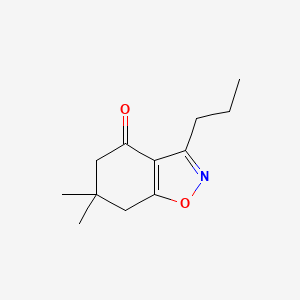

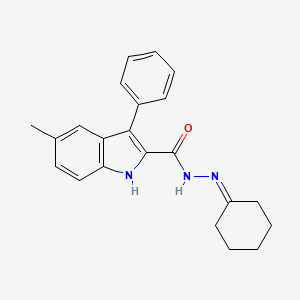

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated using NMR spectroscopy, IR spectroscopy, X-ray diffraction analysis, and elemental analysis. These techniques confirm the presence of the cyclopenta[4,5]pyrido[1,2-a]benzimidazole core and the various substituents introduced through synthetic modifications. Structural analysis plays a crucial role in understanding the compound's reactivity and interaction with biological targets.

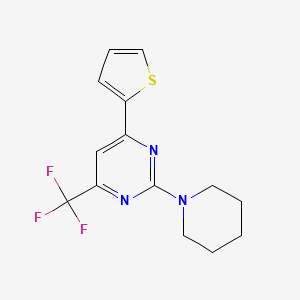

Chemical Reactions and Properties

Benzimidazole condensed ring systems participate in a wide range of chemical reactions, including formylation, chlorination, azidation, amination, and methoxylation. These reactions enable the synthesis of derivatives with varied biological activities. For instance, chlorination of pyrido[1,2-a]benzimidazole-4-carbonitriles yields chloropyrido[1,2-a]benzimidazole derivatives, which can be further transformed into azido, amino, piperidino, and methoxy derivatives (Rida et al., 1988).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystallinity, are influenced by the nature of the substituents and the molecular structure. These properties are critical for the compound's application in drug formulation and delivery.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as reactivity, stability, and photophysical properties, are determined by the core structure and substituents. These compounds exhibit fluorescence, making them potential candidates for use in fluorescent probes and markers. Moreover, their reactivity towards nucleophiles and electrophiles is essential for further functionalization and application in synthetic chemistry.

For more in-depth information and further reading on the synthesis, properties, and applications of benzimidazole condensed ring systems and related derivatives, the following references are recommended:

Eigenschaften

IUPAC Name |

16-(2-methylimidazol-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5/c1-12-21-9-10-23(12)19-14-6-4-5-13(14)15(11-20)18-22-16-7-2-3-8-17(16)24(18)19/h2-3,7-10H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCADTYLJGLGURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=C3CCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dichloro-N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-4-methylbenzamide](/img/structure/B5665994.png)

![5,7-dimethyl-N-1-oxaspiro[4.4]non-3-ylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5666010.png)

![5-[5-(1-isopropyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]-1H-benzimidazole](/img/structure/B5666022.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B5666035.png)

![3-[((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)carbonyl]-1,6-dimethyl-2(1H)-pyridinone](/img/structure/B5666042.png)

![1-{3-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-3-oxopropyl}-6-methyl-2(1H)-pyridinone](/img/structure/B5666048.png)

![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)

![2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666103.png)